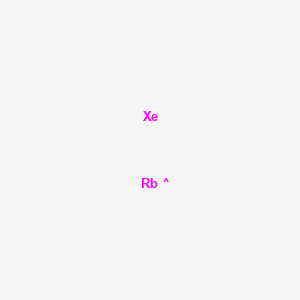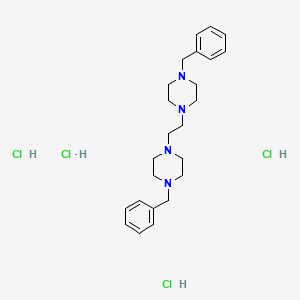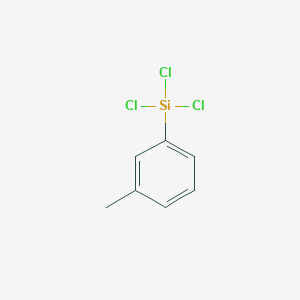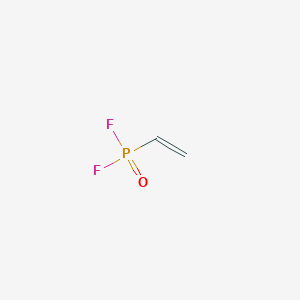
Ethenylphosphonic difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenylphosphonic difluoride is an organophosphorus compound characterized by the presence of a vinyl group (ethenyl) attached to a phosphonic difluoride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenylphosphonic difluoride can be synthesized through several methods. One common approach involves the reaction of ethenylphosphonic dichloride with hydrogen fluoride (HF) or sodium fluoride (NaF). The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. Electrochemical fluorination, such as the Simons’ process, is a widely used method. This process involves the electrolysis of the organic substrate in anhydrous hydrogen fluoride (AHF) using nickel electrodes . The products are mostly perfluorinated, making this method highly efficient for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenylphosphonic difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, sodium fluoride, and various oxidizing and reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted ethenylphosphonic compounds. These products have various applications in different fields .
Applications De Recherche Scientifique
Ethenylphosphonic difluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of ethenylphosphonic difluoride involves its interaction with molecular targets through its reactive fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The compound’s reactivity is influenced by the presence of the ethenyl group, which can participate in various chemical reactions, enhancing its versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ethenylphosphonic difluoride include:
Methylphosphonic difluoride: A related compound with a methyl group instead of an ethenyl group.
Difluoromethylphosphine oxide: Another similar compound with different substituents on the phosphorus atom.
Uniqueness
This compound is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
18133-42-1 |
|---|---|
Formule moléculaire |
C2H3F2OP |
Poids moléculaire |
112.02 g/mol |
Nom IUPAC |
1-difluorophosphorylethene |
InChI |
InChI=1S/C2H3F2OP/c1-2-6(3,4)5/h2H,1H2 |
Clé InChI |
XKGDIYUNFPJUEP-UHFFFAOYSA-N |
SMILES canonique |
C=CP(=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


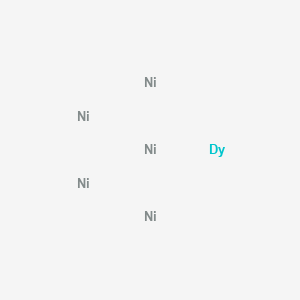
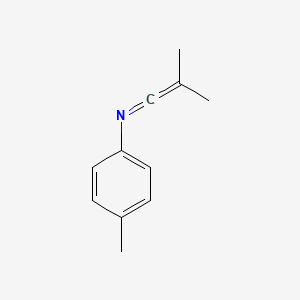
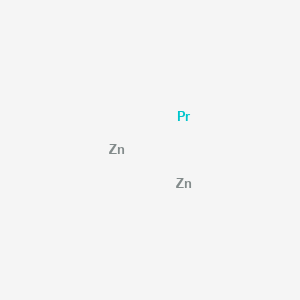
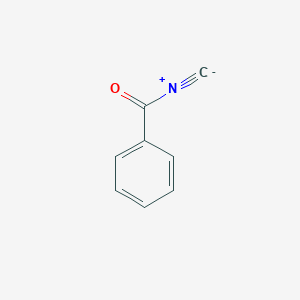

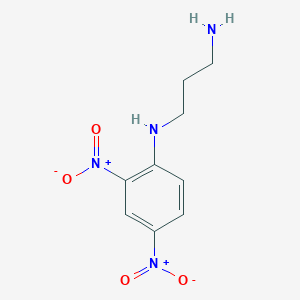


![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)
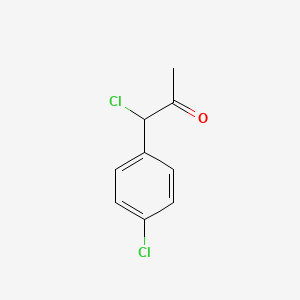
![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
